molecular formula C20H18N4O3 B14964987 2-Methyl-N~1~-[5-(5-oxo-1-phenyltetrahydro-1H-pyrrol-3-YL)-1,3,4-oxadiazol-2-YL]benzamide

2-Methyl-N~1~-[5-(5-oxo-1-phenyltetrahydro-1H-pyrrol-3-YL)-1,3,4-oxadiazol-2-YL]benzamide

Cat. No.: B14964987
M. Wt: 362.4 g/mol
InChI Key: XJNJOQZUNPAQKR-UHFFFAOYSA-N
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Description

2-Methyl-N~1~-[5-(5-oxo-1-phenyltetrahydro-1H-pyrrol-3-YL)-1,3,4-oxadiazol-2-YL]benzamide is a complex organic compound that features a combination of pyrrole and oxadiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N~1~-[5-(5-oxo-1-phenyltetrahydro-1H-pyrrol-3-YL)-1,3,4-oxadiazol-2-YL]benzamide typically involves multi-step reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the formation of the oxadiazole ring, and finally the coupling of these rings with the benzamide moiety.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the pyrrole and oxadiazole rings with the benzamide moiety using standard peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N~1~-[5-(5-oxo-1-phenyltetrahydro-1H-pyrrol-3-YL)-1,3,4-oxadiazol-2-YL]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-N~1~-[5-(5-oxo-1-phenyltetrahydro-1H-pyrrol-3-YL)-1,3,4-oxadiazol-2-YL]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-N~1~-[5-(5-oxo-1-phenyltetrahydro-1H-pyrrol-3-YL)-1,3,4-oxadiazol-2-YL]benzamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, thereby disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N~1~-[5-(5-oxo-1-phenyltetrahydro-1H-pyrrol-3-YL)-1,3,4-oxadiazol-2-YL]benzamide is unique due to its combination of pyrrole and oxadiazole rings, which confer specific biological activities and make it a versatile compound for various applications.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C20H18N4O3/c1-13-7-5-6-10-16(13)18(26)21-20-23-22-19(27-20)14-11-17(25)24(12-14)15-8-3-2-4-9-15/h2-10,14H,11-12H2,1H3,(H,21,23,26)

InChI Key

XJNJOQZUNPAQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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